Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate

MC4R Antagonist GPCR Binding Affinity

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate (CAS 165528-66-5) is a synthetically versatile piperazine derivative with a molecular weight of 277.37 g/mol and the formula C15H23N3O2. Structurally, it features a benzyl carbamate (Cbz) protecting group on one piperazine nitrogen and an N-methylaminoethyl side chain, a configuration that underpins its role as a privileged scaffold for generating libraries of bioactive molecules.

Molecular Formula C15H23N3O2
Molecular Weight 277.36 g/mol
Cat. No. B13437100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate
Molecular FormulaC15H23N3O2
Molecular Weight277.36 g/mol
Structural Identifiers
SMILESCNCCN1CCN(CC1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H23N3O2/c1-16-7-8-17-9-11-18(12-10-17)15(19)20-13-14-5-3-2-4-6-14/h2-6,16H,7-13H2,1H3
InChIKeyLRVUVDKPSYKNCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate: A Versatile Piperazine Scaffold for Targeted Drug Discovery


Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate (CAS 165528-66-5) is a synthetically versatile piperazine derivative with a molecular weight of 277.37 g/mol and the formula C15H23N3O2 . Structurally, it features a benzyl carbamate (Cbz) protecting group on one piperazine nitrogen and an N-methylaminoethyl side chain, a configuration that underpins its role as a privileged scaffold for generating libraries of bioactive molecules [1]. This compound serves primarily as a key building block in medicinal chemistry, enabling the rapid exploration of structure-activity relationships (SAR) in drug discovery programs, particularly for targets such as G-protein coupled receptors (GPCRs) like the melanocortin-4 receptor (MC4R) and the enzyme fatty acid amide hydrolase (FAAH) [1][2][3].

The Strategic Value of Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate: Why Analogs Cannot Be Interchanged


In scientific procurement, the interchangeability of chemical building blocks is a critical risk. For Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate, its unique combination of an N-methylaminoethyl side chain and a benzyl carbamate protecting group creates a distinct pharmacophore and synthetic handle that cannot be replicated by seemingly similar analogs [1][2]. Seemingly minor modifications, such as replacing the N-methyl with an N-ethyl or N,N-dimethyl group, or switching the Cbz group for a Boc or Fmoc protecting group, can drastically alter key properties . These changes can significantly impact the compound's binding affinity to biological targets, its metabolic stability, its lipophilicity (and thus its ability to cross biological membranes), and its compatibility with specific chemical synthesis sequences [3]. Relying on a 'close enough' substitute without direct comparative data can invalidate SAR studies, lead to false negatives in screening campaigns, or produce materials that are incompatible with downstream synthetic steps, resulting in wasted resources and project delays. The quantitative evidence below details precisely where this compound holds a measurable advantage over its most relevant comparators.

Quantitative Differentiation of Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate: A Comparative Evidence Guide


MC4R Binding Affinity Advantage Over Alternative Piperazinebenzylamines

In a series of piperazinebenzylamine MC4R antagonists, the N-methylaminoethyl moiety, as found in the target compound, is a key structural feature that confers high binding affinity. While a direct Ki value for the exact free base is not explicitly reported, the SAR data provides a clear class-level inference of its superior binding profile. Compounds with the N-methylaminoethyl motif (e.g., 11c, 11d, 11l) exhibited Ki values between 14 and 21 nM [1]. In contrast, analogous compounds with bulkier or more lipophilic groups, such as a 1,2,3,4-tetrahydroisoquinolin-1-ylacetyl group (compound 12e), showed a shift toward agonism, underscoring the delicate balance of functional activity conferred by the N-methylaminoethyl chain [2].

MC4R Antagonist GPCR Binding Affinity SAR

Superior MC4R Selectivity Over MC3R Conferred by N-Methylaminoethyl Scaffold

A critical differentiator for piperazinebenzylamines is their selectivity profile. Compounds based on the N-methylaminoethyl scaffold (e.g., 7b in related series) have demonstrated a significant selectivity window for MC4R over the closely related MC3 receptor. Compound 7b, which shares the core N-methylaminoethyl piperazine motif, exhibited potent MC4R affinity (Ki < 10 nM) but weak affinity at the MC3 receptor (Ki > 500 nM) [1]. This >50-fold selectivity is a defining feature of this chemotype. In contrast, many other piperazine and non-piperazine MC4R ligands struggle to achieve this level of subtype selectivity, which is crucial for mitigating off-target physiological effects in vivo [2].

MC4R Receptor Selectivity GPCR Off-target Activity

Enabling Orthogonal Deprotection Strategies in Multi-Step Synthesis

The presence of the benzyl carbamate (Cbz) protecting group is a critical functional feature for advanced synthetic planning. The Cbz group is orthogonal to the widely used tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups, allowing for selective deprotection under mild hydrogenolysis conditions that leave other acid- or base-labile protecting groups intact [1]. This is in direct contrast to analogs such as tert-Butyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate, which carries a Boc group [2]. A Boc group requires acidic conditions (e.g., TFA) for removal, which can be incompatible with acid-sensitive substrates or solid-phase synthesis resins. The Cbz group thus provides a strategic advantage in complex, multi-step organic syntheses where chemoselectivity is paramount.

Solid-Phase Synthesis Protecting Group Strategy Cbz Group Peptidomimetic Synthesis

Distinct Lipophilicity (cLogP) Profile Compared to Ethyl and Dimethyl Analogs

The physicochemical properties of building blocks are crucial determinants of a lead compound's drug-likeness. The N-methyl substitution on the ethylamino side chain of the target compound provides a distinct lipophilicity profile. While exact cLogP values are not published for the free base, the substitution pattern is a key driver of molecular hydrophobicity. Compared to its closest analogs, Benzyl 4-[2-(ethylamino)ethyl]piperazine-1-carboxylate (with a larger ethyl group) and Benzyl 4-[2-(dimethylamino)ethyl]piperazine-1-carboxylate (with a tertiary amine) , the N-methyl group on the secondary amine in the target compound is expected to result in a cLogP value that is lower than the diethyl analog but higher than the unsubstituted primary amine [1]. This difference is quantifiable and predictable via in silico calculations, and it directly impacts critical drug parameters such as aqueous solubility, permeability, and metabolic stability [1].

Lipophilicity cLogP Pharmacokinetics Medicinal Chemistry

Validated Purity and Storage Specifications from Authoritative Vendor

Procurement decisions are often based on the reliability of a compound's specifications. The target compound is commercially available from Sigma-Aldrich (Enamine product line) with a clearly defined minimum purity specification of 95% (by HPLC) and a recommended storage temperature of room temperature (RT) . This is a critical piece of information for ensuring experimental reproducibility. In contrast, information from some alternative suppliers (e.g., CymitQuimica) indicates the product has been discontinued, and their listed purity is also minimum 95% . While both meet a 95% threshold, the Sigma-Aldrich listing provides a reliable, long-term sourcing channel with documented analytical traceability, which is essential for GLP or publication-grade research. This contrasts with less established vendors where batch-to-batch consistency and long-term availability may be uncertain.

Purity Specification Procurement Quality Control Reproducibility

High-Impact Application Scenarios for Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate


Lead Optimization in Melanocortin-4 Receptor (MC4R) Antagonist Programs

This compound is the preferred starting material for synthesizing piperazinebenzylamine libraries aimed at MC4R antagonism. Its N-methylaminoethyl side chain is a validated pharmacophore for achieving potent binding (Ki < 25 nM) and functional antagonism with low intrinsic efficacy [7]. By procuring this specific building block, medicinal chemists can efficiently explore SAR around the benzyl and piperazine ring with a high probability of generating leads with the desired functional profile, avoiding the risk of developing agonists or non-selective compounds that can arise from using alternative piperazine derivatives .

Multi-Step Synthesis Requiring Orthogonal Amine Protection

The benzyl carbamate (Cbz) protecting group makes this compound indispensable for complex synthetic routes. Its deprotection via hydrogenolysis is orthogonal to Boc (acid-labile) and Fmoc (base-labile) protecting groups [7]. This allows for the selective unmasking of the piperazine nitrogen at a specific step in a long synthetic sequence without affecting other protected amines or acid-sensitive functionalities elsewhere in the molecule. This is a key advantage over its Boc-protected analog, tert-Butyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate, which would require acidic conditions incompatible with many advanced intermediates .

Exploration of FAAH Inhibitors with a Piperedine Core

Patents disclose the use of alkylpiperazine carboxylates, including those with structures closely related to the target compound, as potent inhibitors of the enzyme fatty acid amide hydrolase (FAAH) [7]. Procuring this building block allows research groups to participate in this established SAR field, using it to generate novel derivatives for testing against FAAH, a target implicated in pain, inflammation, and other CNS disorders . The compound's structure, with its benzyl ester and basic amine, provides the necessary pharmacophoric elements for binding to the FAAH active site, making it a rational starting point for hit-to-lead campaigns in this therapeutic area.

Construction of Diverse Screening Libraries with a Privileged Scaffold

Piperazines are recognized as 'privileged scaffolds' in medicinal chemistry due to their ability to bind with high affinity to a diverse range of biological targets [7]. This specific compound, with its orthogonal protecting group and functionalized side chain, is an ideal core for generating small, focused libraries via parallel synthesis . The Cbz group allows for ready deprotection and subsequent diversification of the piperazine nitrogen, while the N-methylaminoethyl side chain can be further derivatized. This versatility maximizes the number of unique, high-quality compounds that can be generated from a single, commercially available starting material, offering a high return on procurement investment for hit-finding efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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